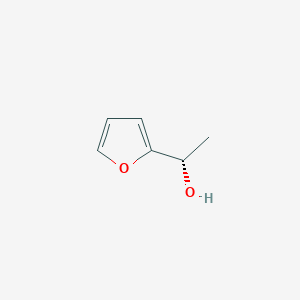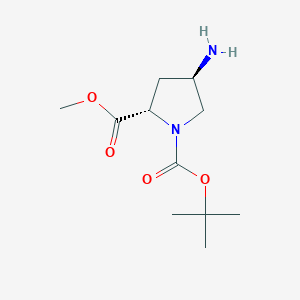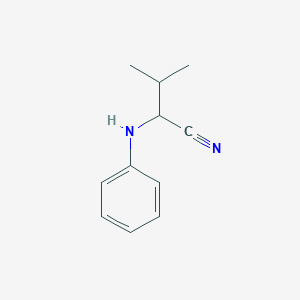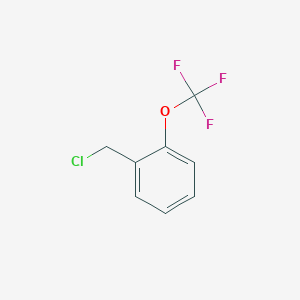
2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether and its isomers, such as BDE-206, BDE-207, and BDE-208, has been achieved through methods like perbromination of phenoxyanilines and reductive debromination of decabromodiphenyl ether (BDE-209) using sodium borohydride. This process is crucial for producing authentic standards necessary for analytical, toxicological, and physical-chemical property studies (Christiansson et al., 2006).
Molecular Structure Analysis
The molecular structure of these nonabrominated diphenyl ethers has been characterized by various spectroscopic methods, including 1H NMR, 13C NMR, and electron ionization mass spectra, alongside melting points. The detailed structural elucidation enables a deep understanding of their chemical behavior and interaction with the environment.
Chemical Reactions and Properties
2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether undergoes photolytic debromination when exposed to sunlight, transforming into lower brominated diphenyl ethers and polybrominated dibenzofurans (PBDFs) across different matrices like toluene, silica gel, sand, sediment, and soil. This transformation is significant due to its potential impact on environmental fate and biological accumulation (Söderstrom et al., 2004).
Physical Properties Analysis
The physical properties of 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether and its congeners, such as solubility, melting point, and stability, are critical for their application as flame retardants and for understanding their environmental persistence and mobility.
Chemical Properties Analysis
The chemical properties, including reactivity towards photolytic degradation and oxidative degradation by agents like potassium permanganate, highlight the pathways through which these compounds can be transformed in the environment, leading to the formation of various intermediate products. Such transformations are essential for assessing the environmental and health risks associated with PBDEs (Shi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Toxicology and Health Impact : Neonatal exposure to higher brominated diphenyl ethers, including nonabromodiphenyl ether, has been shown to impair spontaneous behavior, learning, and memory functions in adult mice (Viberg et al., 2006).
Analytical Chemistry : Nonabromodiphenyl ethers like BDE-206, BDE-207, and BDE-208 can be utilized as authentic standards for analytical, toxicological, stability studies, and physical-chemical properties (Christiansson et al., 2006).
Material Science : 4,4′-Dihydroxy-3,3′-dinitrodiphenyl ether is a valuable precursor for symmetrical bisphenolic Mannich derivatives and thermally stable plastics (Imoto et al., 2010).
Environmental Impact and Degradation : The anaerobic degradation of decabromodiphenyl ether leads to the formation of octa- and nonabromodiphenyl ether congeners, which may affect its environmental safety (Gerecke et al., 2005).
Occupational Exposure : Workers in industries using polybrominated diphenyl ethers, including nonabromodiphenyl ether, as flame retardants, such as electronics-dismantling plants, are exposed to these chemicals (Sjödin et al., 1999).
Wirkmechanismus
Mode of Action
It is known to be a type of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants .
Biochemical Pathways
As a PBDE, it may have potential impacts on various biological processes, but specific pathways and downstream effects need further investigation .
Result of Action
As a PBDE, it may have potential toxic effects, but specific impacts at the molecular and cellular level need further investigation .
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr9O/c13-2-1-3(14)11(8(19)4(2)15)22-12-9(20)6(17)5(16)7(18)10(12)21/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEVDIAVLGLVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451985 | |
| Record name | 2,2′,3,3′,4,4′,5,6,6′-Nonabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
880.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether | |
CAS RN |
437701-79-6 | |
| Record name | 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437701796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2′,3,3′,4,4′,5,6,6′-Nonabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5,6,6'-NONABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/872OKM983V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



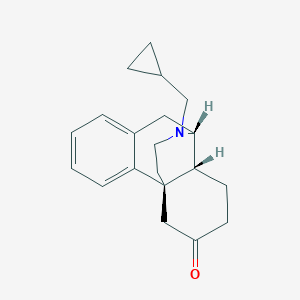
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B40963.png)
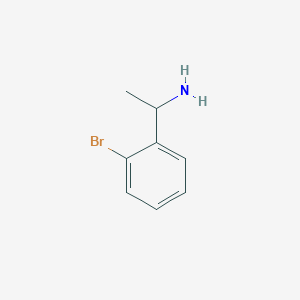
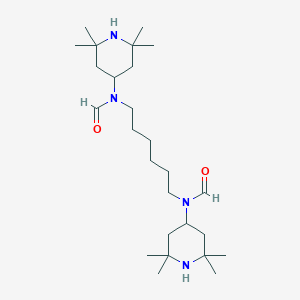
![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B40974.png)
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid](/img/structure/B40975.png)

![Furo[2,3-c]pyridine-3-carboxamide](/img/structure/B40979.png)
